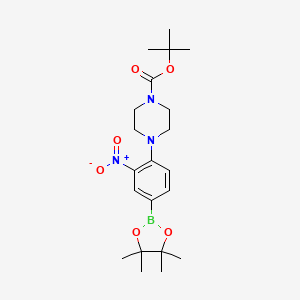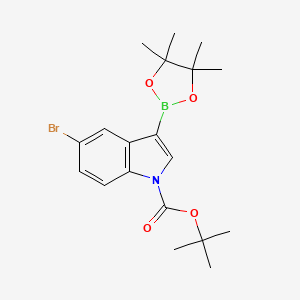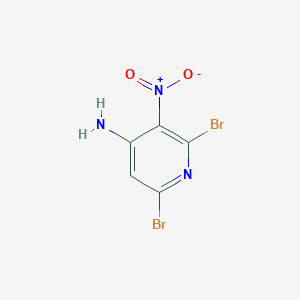
3-(2,3-Dimethylphenoxy)piperidine hydrochloride
Descripción general
Descripción
“3-(2,3-Dimethylphenoxy)piperidine hydrochloride” is a type of aromatic compound . The exact details about this specific compound are not widely available, but it is similar to other piperidine derivatives which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of ongoing research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(2,3-Dimethylphenoxy)piperidine hydrochloride” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are complex and varied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Crystal Structure and Intermolecular Interactions
- Influence on Geometry and Intermolecular Interactions: Studies have focused on aminoalkanol derivatives, including 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol, to understand the impact of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions in crystals. This research is crucial for the development of new anticonvulsant drugs (Żesławska et al., 2020).
Corrosion Inhibition
- Inhibitors for Copper Corrosion: Piperidine derivatives, including those related to 3-(2,3-Dimethylphenoxy)piperidine, have been investigated for their effectiveness in inhibiting copper corrosion in sulfuric acid. These studies are vital for understanding the chemical properties that contribute to corrosion resistance (Sankarapapavinasam et al., 1991).
Antioxidant and Anti-Inflammatory Activity
- Anti-Inflammatory and Antioxidant Properties: Derivatives of piperidine, such as 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, have been shown to exhibit significant anti-inflammatory and antioxidant activities. These properties are comparable to standard drugs, highlighting their potential in therapeutic applications (Tharini & Sangeetha, 2015).
Synthesis and Biological Activities
- Synthesis and Antimicrobial Activities: The synthesis and characterization of derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been explored for their antimicrobial activities. Such studies are important for the development of new pharmaceutical compounds (Ovonramwen et al., 2019).
Neuroleptic Agents and Cardiovascular Effects
- Potential for Treating Gastrointestinal Disorders: Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent opioid antagonists like LY246736, which show promise for treating gastrointestinal motility disorders due to their selective distribution to peripheral receptors (Zimmerman et al., 1994).
Propiedades
IUPAC Name |
3-(2,3-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDFYRWOALCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)








